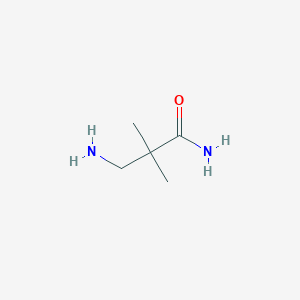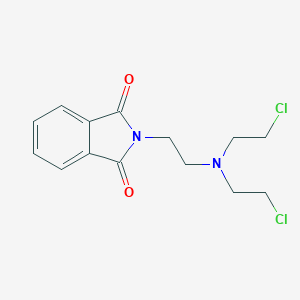
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bis(diisopropylphosphino) compounds is described in the papers. For instance, bis(allyloxy)(diisopropylamino)phosphine is synthesized and used as a phosphinylating agent for phosphorylation of hydroxy functions . This process involves activation by tetrazole and an oxidation step, followed by deprotection. Similarly, the synthesis of bis(diisopropylphosphinomethyl)amine ligands is achieved through the reaction of an air-stable phosphonium salt with primary amines . These methods suggest that the synthesis of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) might involve similar phosphinylating strategies and the use of chiral backbones for asymmetric synthesis.
Molecular Structure Analysis
The molecular structure of bis(diisopropylphosphinomethyl)amine nickel(II) complexes is studied using spectroscopic and X-ray diffraction methods . These analyses provide insights into the coordination chemistry of nickel complexes with bis(diisopropylphosphino) ligands. Although the exact structure of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is not provided, the general approach to studying such compounds' molecular structure would likely involve similar techniques.
Chemical Reactions Analysis
The reactivity of nickel complexes with bis(diisopropylphosphino) ligands is explored, with reactions yielding allylic complexes when reacted with 2-butyne and 1,1-dimethylallene . This indicates that bis(diisopropylphosphino) ligands can participate in coordination chemistry and catalysis, which could be relevant for understanding the reactivity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) in similar contexts.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) are not directly reported, the properties of related bisphosphine compounds can be inferred. For example, the stability of the phosphonium salt precursor suggests that related bis(diisopropylphosphino) compounds may also exhibit stability under certain conditions. The solubility, melting points, and other physical properties would require empirical data specific to the compound .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology Studies
Research on compounds structurally related to "(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)" often includes studies on their environmental impact, specifically their toxicity and potential endocrine-disrupting effects. For example, bisphenol A (BPA) and its analogues have been extensively studied for their presence in various environmental matrices and potential health risks due to their estrogenic properties. Studies have focused on the aquatic toxicity of BPA, its effects on reproductive health, and its impact on neurobehavioral development and immune function (Staples et al., 2002); (Zhao et al., 2020); (Lagos-Cabré & Moreno, 2012).
Material Science and Polymer Chemistry
The compound , due to its structural features, might find relevance in the development of new materials, including polymers and plastics where bisphenol compounds are often utilized. The research into alternatives for BPA in plastics underscores the importance of understanding the properties and potential applications of similar compounds. The exploration of bisphenol analogues in dental materials, for example, highlights the ongoing search for safer, more effective chemicals that can be used in consumer products while minimizing health risks (Fleisch et al., 2010).
Emerging Contaminants and Regulatory Science
Studies on the occurrence, fate, and toxicity of brominated flame retardants and other synthetic phenolic antioxidants in indoor environments, consumer goods, and food supply chains illustrate the broader context in which similar compounds are examined. These studies provide critical insights into the environmental persistence, human exposure routes, and potential adverse health effects of widely used industrial chemicals, informing regulatory decisions and public health policies (Liu & Mabury, 2020); (den Braver-Sewradj et al., 2020).
Eigenschaften
IUPAC Name |
[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUWVKDDQIKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

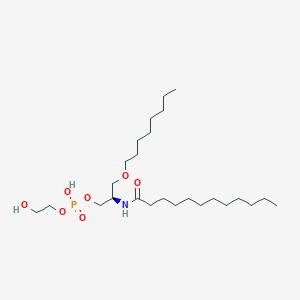
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
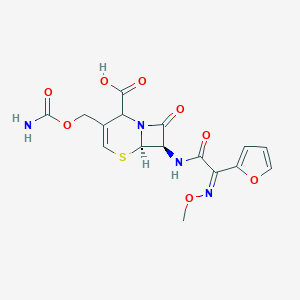
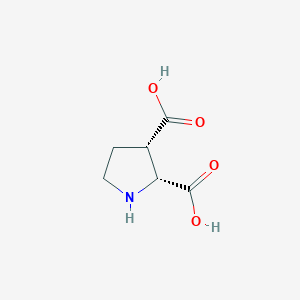
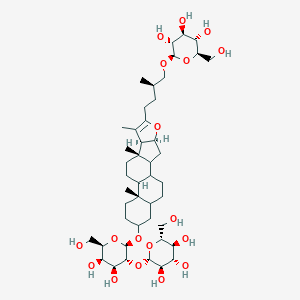
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)





